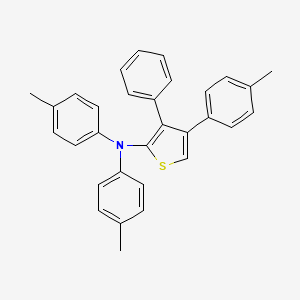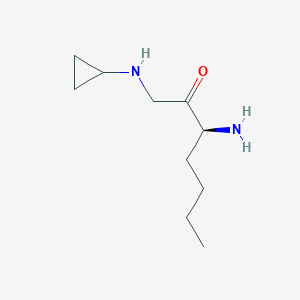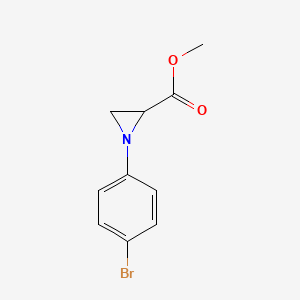
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- is a complex organic compound that belongs to the class of thiophenamines. These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound also features multiple phenyl groups, which are aromatic rings derived from benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Amination Reactions: Introduction of the amine group to the thiophene ring.
Aromatic Substitution: Attachment of phenyl groups to the thiophene ring through electrophilic aromatic substitution.
Catalytic Reactions: Use of catalysts such as palladium or platinum to facilitate the formation of complex structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments. Techniques such as continuous flow reactors and high-pressure reactors might be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Thiols and Amines: Products of reduction.
Substituted Thiophenamines: Products of substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds containing the thiophene ring.
Phenylamines: Compounds with phenyl groups attached to an amine.
Aromatic Amines: Compounds with aromatic rings and amine groups.
Uniqueness
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- is unique due to its specific arrangement of phenyl groups and the presence of the thiophene ring. This structure may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
681457-63-6 |
|---|---|
Molecular Formula |
C31H27NS |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N,N,4-tris(4-methylphenyl)-3-phenylthiophen-2-amine |
InChI |
InChI=1S/C31H27NS/c1-22-9-15-25(16-10-22)29-21-33-31(30(29)26-7-5-4-6-8-26)32(27-17-11-23(2)12-18-27)28-19-13-24(3)14-20-28/h4-21H,1-3H3 |
InChI Key |
YNYNTUKSTJPUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C3=CC=CC=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)

![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
